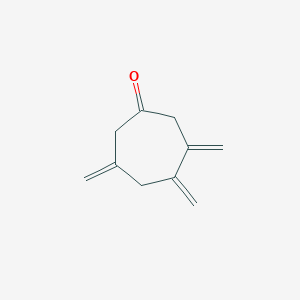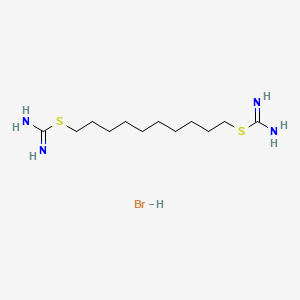
Decane-1,10-diyl dicarbamimidothioate--hydrogen bromide (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of science and industry. The compound consists of a decane backbone with dicarbamimidothioate groups at both ends, and it is stabilized by hydrogen bromide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) typically involves the reaction of decane-1,10-diol with carbamimidothioic acid in the presence of hydrogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving decane-1,10-diol in an appropriate solvent such as ethanol.
- Adding carbamimidothioic acid to the solution.
- Introducing hydrogen bromide gas to the reaction mixture.
- Refluxing the mixture for several hours to complete the reaction.
- Cooling the mixture and isolating the product through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dicarbamimidothioate groups to amines.
Substitution: The hydrogen bromide component can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or potassium thiocyanate can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halide or thiocyanate derivatives.
Applications De Recherche Scientifique
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) involves its interaction with specific molecular targets. The dicarbamimidothioate groups can bind to metal ions, enzymes, or receptors, modulating their activity. The hydrogen bromide component may facilitate the compound’s solubility and stability, enhancing its effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decane-1,10-diol: A precursor in the synthesis of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1).
Carbamimidothioic acid: Another precursor used in the synthesis.
Decane-1,10-diylbis(oxy)dibenzaldehyde: A structurally related compound with different functional groups.
Uniqueness
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) is unique due to its dual functional groups and the presence of hydrogen bromide, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
63498-30-6 |
|---|---|
Formule moléculaire |
C12H27BrN4S2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
10-carbamimidoylsulfanyldecyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C12H26N4S2.BrH/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;/h1-10H2,(H3,13,14)(H3,15,16);1H |
Clé InChI |
SKDQCHGEQMDHML-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCSC(=N)N)CCCCSC(=N)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


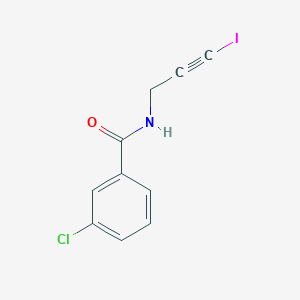
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)

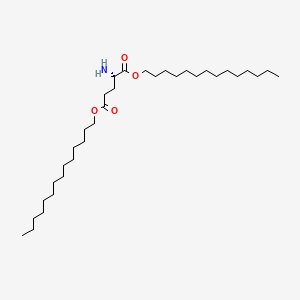
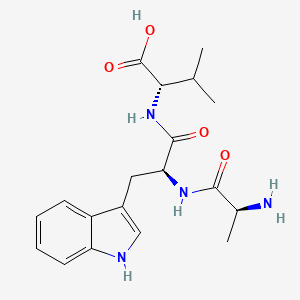


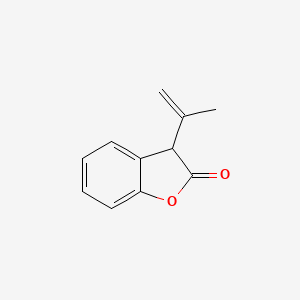
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
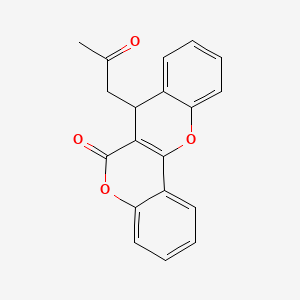
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
